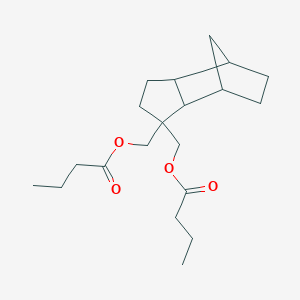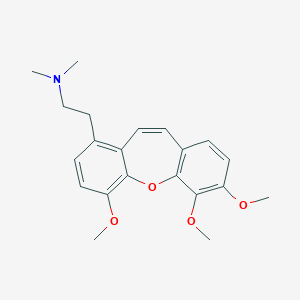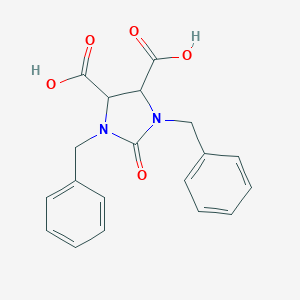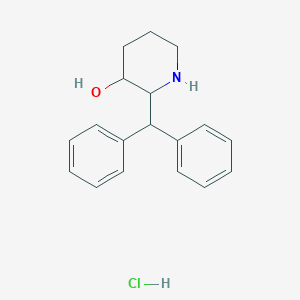
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride, also known as Diphenylmethylpiperidinol hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have analgesic, anxiolytic, and antipsychotic properties, making it a potential candidate for the development of new drugs.
作用机制
The exact mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is not fully understood. However, it is believed to act on the central nervous system by binding to certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. It has also been shown to have antipsychotic effects, possibly due to its ability to block the dopamine D2 receptor.
实验室实验的优点和局限性
One advantage of using 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, its potential side effects and toxicity may limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride. One possible direction is the exploration of its potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is the development of new analogs of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride with improved properties and fewer side effects.
Conclusion
In conclusion, 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride and its analogs for the development of new drugs.
合成方法
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride involves the reaction of diphenylmethyl chloride with piperidine in the presence of a base. The resulting product is then hydrolyzed to obtain 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol, which is then reacted with hydrochloric acid to form 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride.
属性
CAS 编号 |
19946-20-4 |
|---|---|
分子式 |
C18H22ClNO |
分子量 |
303.8 g/mol |
IUPAC 名称 |
2-benzhydrylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16-20H,7,12-13H2;1H |
InChI 键 |
LOPBPOPPZHDYOX-UHFFFAOYSA-N |
SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
规范 SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
同义词 |
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



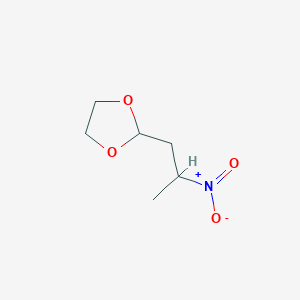
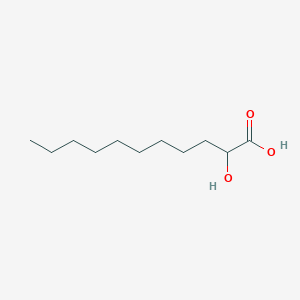
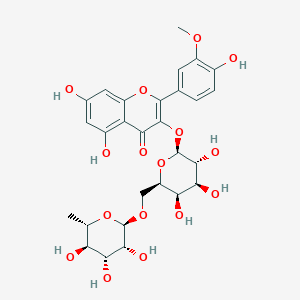
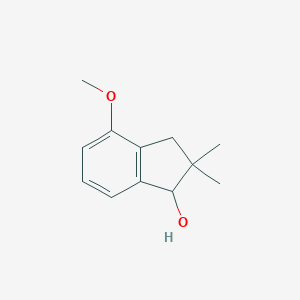
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
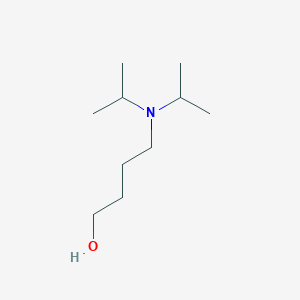


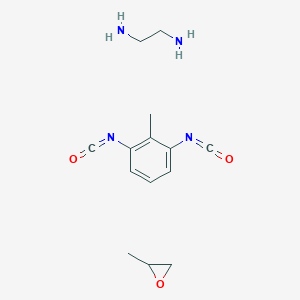
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
